molecular formula C8H10IN B1580633 4-iodo-N,N-dimethylaniline CAS No. 698-70-4

4-iodo-N,N-dimethylaniline

Cat. No. B1580633
CAS RN: 698-70-4
M. Wt: 247.08 g/mol
InChI Key: QYOPPZJZMFMBDN-UHFFFAOYSA-N
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Description

4-Iodo-N,N-dimethylaniline is an organic compound with the chemical formula C8H10IN. It is a colorless solid that is soluble in organic solvents. It is a versatile intermediate used in the synthesis of a variety of organic compounds. It has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of organic semiconductors and in the synthesis of polymers.

Scientific Research Applications

Analytical Chemistry and Food Safety

Gupta et al. (2011) utilized 4-iodo-N,N-dimethylaniline in salt-assisted liquid–liquid microextraction for determining iodine in table salt. This method involved converting iodide to 4-iodo-N,N-dimethylaniline, which was then extracted and analyzed, providing a means for assessing iodine content in food products (Gupta et al., 2011).

Organic Synthesis

Zhdankin et al. (1996) described the use of 4-iodo-N,N-dimethylaniline in the preparation of azidoiodinanes, which are relevant for direct azidation of organic substrates, including dimethylanilines. Their work provides insights into the synthesis of stable, crystalline compounds useful in organic chemistry (Zhdankin et al., 1996).

Biotechnology

Xie et al. (2004) demonstrated the incorporation of p-iodo-L-phenylalanine, a related compound to 4-iodo-N,N-dimethylaniline, into proteins for structure determination. This method facilitates single-wavelength anomalous dispersion experiments, highlighting the utility of iodine-containing compounds in protein crystallography (Xie et al., 2004).

Environmental and Food Analysis

Das et al. (2004) employed 4-iodo-N,N-dimethylaniline in the determination of iodine in various samples, including pharmaceuticals and foods. This involved a process of oxidation and iodination, showcasing the role of 4-iodo-N,N-dimethylaniline in analytical methodologies (Das et al., 2004).

properties

IUPAC Name

4-iodo-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOPPZJZMFMBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Record name 4-Iodo-N,N-dimethylaniline
Source Wikipedia
URL https://en.wikipedia.org/wiki/4-Iodo-N,N-dimethylaniline
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220100
Record name N,N-Dimethyl-4-iodoaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-N,N-dimethylaniline

CAS RN

698-70-4
Record name 4-Iodo-N,N-dimethylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-N,N-dimethylaniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 698-70-4
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Record name N,N-Dimethyl-4-iodoaniline
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URL https://comptox.epa.gov/dashboard/DTXSID00220100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-IODO-N,N-DIMETHYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6X9S6FT68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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